N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-carboxamide
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Overview
Description
N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-carboxamide is a heterocyclic compound that contains both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-carboxamide typically involves the reaction of 5-bromopyridin-2-amine with 5-chlorothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation and Reduction: Sulfoxides, sulfones, and thiol derivatives.
Coupling Reactions: Biaryl or heteroaryl compounds.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyridin-2-yl)-2-chloroacetamide
- 5-bromo-2-hydroxymethylpyridine
- N-(5-bromopyridin-2-yl)-2-bromoacetamide
Uniqueness
N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-carboxamide is unique due to the presence of both bromopyridine and chlorothiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with specific biological activities and material properties.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2OS/c11-6-1-4-9(13-5-6)14-10(15)7-2-3-8(12)16-7/h1-5H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKNXEBDPSCLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676361 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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